1-(Bromomethyl)-4-(4-fluorophenoxy)benzene
Overview
Description
1-(Bromomethyl)-4-(4-fluorophenoxy)benzene is an organic compound that features a bromomethyl group and a fluorophenoxy group attached to a benzene ring
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various organic compounds .
Mode of Action
The compound is utilized in a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
This process is part of a larger sequence of reactions that result in the hydromethylation of alkenes .
Result of Action
The compound’s action results in the hydromethylation of alkenes, a valuable but previously unknown transformation . This sequence of reactions has been applied to the synthesis of various complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-(4-fluorophenoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(4-fluorophenoxy)toluene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-(4-fluorophenoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in acidic or basic aqueous solutions, often at room temperature or slightly elevated temperatures.
Reduction: Performed in anhydrous conditions, usually under inert atmosphere to prevent oxidation of the reducing agent.
Major Products:
Nucleophilic Substitution: Produces various substituted benzene derivatives.
Oxidation: Yields aldehydes or carboxylic acids.
Reduction: Results in the formation of 4-(4-fluorophenoxy)toluene.
Scientific Research Applications
1-(Bromomethyl)-4-(4-fluorophenoxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Comparison with Similar Compounds
1-(Bromomethyl)-4-(4-fluorophenoxy)benzene can be compared with similar compounds such as:
1-(Bromomethyl)-4-(4-chlorophenoxy)benzene: Similar structure but with a chlorine atom instead of a fluorine atom, which may affect its reactivity and applications.
1-(Bromomethyl)-4-(4-methylphenoxy)benzene:
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties such as increased stability and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(bromomethyl)-4-(4-fluorophenoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSPHQZETPMLQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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